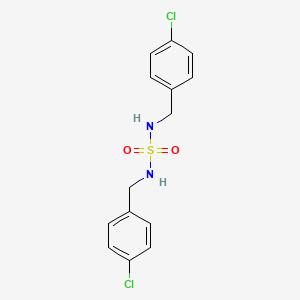

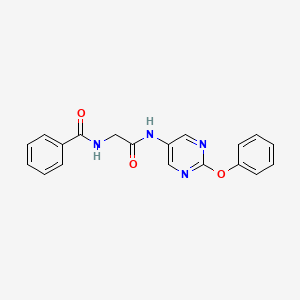

![molecular formula C15H12N2OS B2365789 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 74661-40-8](/img/structure/B2365789.png)

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity , and are used in the synthesis of a wide variety of aromatic azoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are developed using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” can be inferred from its name. It contains a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings . The compound also contains an ethan-1-one group attached to the benzothiazole via a phenyl ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are known to undergo a variety of chemical reactions . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Scientific Research Applications

Antitubercular Activity

Specific Scientific Field

Medicinal Chemistry and Drug Development

Summary of the Application

“1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” derivatives have shown promising antitubercular activity. Researchers have synthesized various benzothiazole-based compounds and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit better inhibition potency compared to standard reference drugs .

Experimental Procedures

The synthesis of benzothiazole derivatives involves several synthetic pathways, including:

Results and Outcomes

Anticancer Activity

Specific Scientific Field

Oncology and Cancer Research

Summary of the Application

Some derivatives of “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” have demonstrated anticancer properties. For example, compound 10ec induced apoptosis in BT-474 breast cancer cells. Clonogenic assays revealed concentration-dependent inhibition of colony formation .

Experimental Procedures

Results and Outcomes

Antibacterial Activity

Specific Scientific Field

Microbiology and Infectious Diseases

Summary of the Application

Benzothiazole derivatives, including those based on “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one,” were evaluated for antimicrobial properties. These compounds exhibited activity against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Experimental Procedures

Results and Outcomes

Future Directions

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are of great interest due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials based on these compounds . The development of effective and ecologically friendly synthesis methods is also a promising area of research .

properties

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPDDDSFYSEZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)

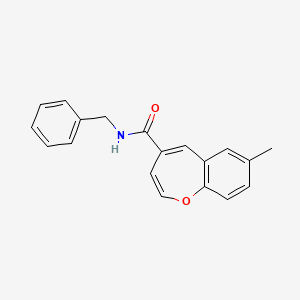

![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)

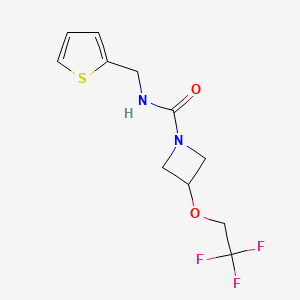

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)